molecular formula C6H10ClN3 B1360904 5-Hydrazinyl-2-methylpyridine hydrochloride CAS No. 896133-77-0

5-Hydrazinyl-2-methylpyridine hydrochloride

Cat. No. B1360904
M. Wt: 159.62 g/mol
InChI Key: PULVNVPJXXJEAS-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methylpyridine hydrochloride is a pyridine derivative . It has a molecular formula of C6H10ClN3 and a molecular weight of 159.62 g/mol . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for 5-Hydrazinyl-2-methylpyridine hydrochloride is 1S/C6H9N3.ClH/c1-5-2-3-6(9-7)4-8-5;/h2-4,9H,7H2,1H3,(H,8,9);1H . The canonical SMILES string is CC1=NC=C(C=C1)NN.Cl .


Physical And Chemical Properties Analysis

5-Hydrazinyl-2-methylpyridine hydrochloride has a molecular weight of 159.62 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass is 159.0563250 g/mol and the monoisotopic mass is also 159.0563250 g/mol . The topological polar surface area is 50.9 Ų .

Scientific Research Applications

  • Crystal Structure Analysis 5-Hydrazinyl-2-methylpyridine hydrochloride has been utilized in crystallography. For example, the crystal structure of a related compound, 2-amino-5-methylpyridine hydrochloride, was analyzed using X-ray diffraction techniques. This study provided insights into the structural characteristics and stability of the crystal forms of similar compounds (Sherfinski & Marsh, 1975).

  • Derivatization Reagent in Mass Spectrometry In the field of analytical chemistry, 2-hydrazino-1-methylpyridine, a similar compound, has been developed as a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. This reagent enhanced the sensitivity of detecting mono-oxosteroids significantly (Higashi, Yamauchi, & Shimada, 2005).

  • Synthesis of Pyridazine Derivatives The compound has been employed in the synthesis of new pyridazine derivatives. These derivatives were explored for their antiviral activities, particularly against hepatitis A virus, demonstrating the compound's utility in medicinal chemistry research (Flefel et al., 2017).

  • Bioorthogonal Fluorescent Labels In biochemistry, 5-substituted 3-hydrazinyl derivatives of boron dipyrromethene (BODIPY) have been synthesized using this compound. These derivatives are used as bioorthogonal fluorescent labels for aldehydes and ketones, showcasing applications in biological imaging and molecular labeling (Dilek & Bane, 2008).

  • Synthesis of Cancer Therapeutics The compound has been instrumental in synthesizing various derivatives with potential as cancer therapeutics. For instance, derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties were synthesized and evaluated for their tumor inhibitory and antioxidant activities (Hamdy et al., 2013).

  • Spectroanalytical Studies In spectroanalytical research, novel substituted heterocyclic pyridine derivatives and their metal complexes have been synthesized and characterized. These studies included in vitro anticancer and antibacterial evaluations, demonstrating the compound's role in developing new therapeutic agents (Chaitanya, Sudhakar, & Krishna, 2022).

  • Synthesis and Evaluation of Antipsychotic Agents The compound has been used in synthesizing new chemical entities with potential antipsychotic and anticonvulsant properties. This showcases its application in developing new drugs for central nervous system disorders (Kaur, Kumar, Chaudhary, & Kumar, 2012).

  • Synthesis of Triazolopyridine Derivatives It also plays a role in the synthesis of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were evaluated for antimicrobial and antioxidant activities, highlighting the compound's versatility in chemical synthesis (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

(6-methylpyridin-3-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)4-8-5;/h2-4,9H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULVNVPJXXJEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647548
Record name 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydrazinyl-2-methylpyridine hydrochloride

CAS RN

896133-77-0
Record name 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 6-methylpyridin-3-amine (12 g, 0.11 mol) in cone HCl (40 mL) was added a solution of NaNO2 (7.7 g, 110 mmol) in water (30 mL) and the resulting mixture was stirred at 0° C. for 1 h. A solution of SnCl2 (50 g, 0.22 mol) in cone HCl (60 mL) was added at 0° C. The reaction solution was warmed to RT and stirred for 2 hours. The precipitate was collected by filtration to provide 5-hydrazinyl-2-methylpyridine hydrochloride (10 g, 57% yield) which was used without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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